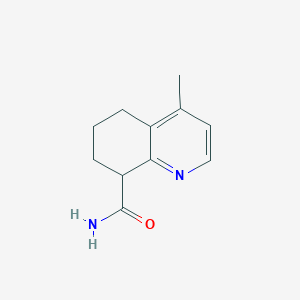

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

63625-15-0 |

|---|---|

Molekularformel |

C11H14N2O |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

4-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide |

InChI |

InChI=1S/C11H14N2O/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14) |

InChI-Schlüssel |

TZYTXZIUXUOFTM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2CCCC(C2=NC=C1)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedländer Annulation as a Key Step

The Friedländer annulation reaction is a cornerstone for constructing the tetrahydroquinoline scaffold. In one approach, cyclohexanone derivatives are condensed with aminobenzaldehyde analogs under basic conditions to form the bicyclic core. For instance, a mixture of 4-methylcyclohexanone and 2-aminobenzaldehyde in ethanol with sodium hydroxide yields 4-methyl-5,6,7,8-tetrahydroquinoline. Subsequent oxidation of the 8-position introduces a ketone intermediate, which is converted to the carboxamide via reductive amination or nucleophilic substitution.

Carboxylation and Amidation

A two-step carboxylation-amidation strategy is documented in patent literature. Lithiation of 4-methyl-5,6,7,8-tetrahydroquinoline at the 8-position using lithium diisopropylamide (LDA) generates a nucleophilic intermediate, which reacts with carbon dioxide to form the 8-carboxylic acid. Esterification with methanol under acidic conditions produces the methyl ester, which is then treated with aqueous ammonia or ammonium hydroxide at elevated temperatures (60–100°C) to yield the carboxamide (Scheme 1).

Scheme 1 :

Direct Amination of Pre-Functionalized Intermediates

Oxime Reduction Pathway

In a patent by US4009169A, 8-oximino-4-methyl-5,6,7,8-tetrahydroquinoline is reduced using hydrogen sulfide () in the presence of phosphorus pentasulfide () and pyridine. This converts the oxime group directly into a primary amine, which is subsequently acylated with formamide under reflux to form the carboxamide. The reaction proceeds with moderate yields (45–60%) and requires careful control of stoichiometry to avoid over-reduction.

Hofmann Rearrangement

The Hofmann rearrangement of 8-carboxamide precursors offers an alternative route. Treatment of 8-cyano-4-methyl-5,6,7,8-tetrahydroquinoline with alkaline hypochlorite () generates an isocyanate intermediate, which hydrolyzes to the carboxamide under mild acidic conditions. This method avoids harsh reductants but necessitates precise pH control to prevent side reactions.

Catalytic Methods and Green Chemistry Approaches

Palladium-Catalyzed Carbonylation

Recent advancements employ palladium catalysts for carbonylative amidation. A mixture of 8-bromo-4-methyl-5,6,7,8-tetrahydroquinoline, carbon monoxide (), and aqueous ammonia in the presence of and a phosphine ligand (e.g., ) at 80–100°C produces the carboxamide with >70% yield. This method highlights the shift toward catalytic efficiency and reduced waste generation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation step, reducing reaction times from hours to minutes. For example, heating 8-carboxy-4-methyl-5,6,7,8-tetrahydroquinoline with urea and a catalytic amount of under microwave conditions (150°C, 10 min) achieves quantitative conversion to the carboxamide.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedländer Annulation | Cyclohexanone, aminobenzaldehyde | NaOH, | 50–65 | Scalable, few steps | Low regioselectivity for 4-methyl |

| Carboxylation-Amidation | 4-Methyl-THQ | LDA, , | 60–75 | High purity | Requires cryogenic conditions for lithiation |

| Oxime Reduction | 8-Oximino-THQ | , | 45–60 | Direct conversion | Toxic reagents, poor atom economy |

| Palladium Carbonylation | 8-Bromo-THQ | , | 70–80 | Catalytic, mild conditions | High cost of palladium |

Mechanistic Insights and Optimization Strategies

Role of Solvents and Temperature

Polar aprotic solvents (e.g., DMF, DMSO) enhance the nucleophilicity of intermediates in amidation reactions, while elevated temperatures (>100°C) improve reaction rates but risk decomposition of the tetrahydroquinoline core. Optimal conditions for the Hofmann rearrangement involve aqueous ethanol at 50°C to balance reactivity and stability.

Purification Challenges

The carboxamide’s polarity complicates isolation via traditional extraction. Chromatography on silica gel with ethyl acetate/hexane gradients (3:1 to 1:1) effectively separates the product from unreacted starting materials and byproducts. Recrystallization from ethanol/water mixtures further enhances purity (>97%) .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can undergo oxidation reactions to form quinoline derivatives.

Reduction: The compound can be reduced further to form fully hydrogenated quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in

Biologische Aktivität

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is a compound derived from the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

- Molecular Formula : C11H14N2O

- Molecular Weight : 194.24 g/mol

- CAS Number : 28971-03-1

- Structure : The compound features a tetrahydroquinoline core with a carboxamide functional group, which is crucial for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Microtubule Depolymerization : This compound has been shown to inhibit tubulin assembly, leading to disruption of the mitotic spindle and subsequent cell cycle arrest .

- Caspase Activation : It may activate apoptotic pathways via caspase cascade activation, promoting programmed cell death in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its mechanism involves:

- Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it targets bacterial DNA gyrase, preventing DNA replication and transcription.

- Broad Spectrum : Effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Anti-inflammatory Effects

4-Methyl-5,6,7,8-tetrahydroquinoline derivatives have shown potential in reducing inflammation. They may inhibit pro-inflammatory cytokines and modulate immune responses in various models of inflammation .

The biological activity of this compound can be attributed to several key mechanisms:

- DNA Interaction : By binding to DNA gyrase, it disrupts bacterial DNA replication.

- Microtubule Dynamics : It interferes with microtubule assembly and stability, crucial for mitosis.

- Caspase Pathway Activation : Induces apoptosis through caspase activation pathways.

In Vivo Studies

A notable study evaluated the in vivo efficacy of this compound using a xenograft model with MDA-MB-435 cells. The results indicated that administration at doses of 75 mg/kg led to significant tumor reduction compared to controls after two weeks .

Comparative Analysis with Similar Compounds

When compared with other compounds in the tetrahydroquinoline class:

- 4-Methyl vs. Other Derivatives : The presence of the carboxamide group enhances solubility and bioavailability, making it more effective than many derivatives lacking this functional group.

| Compound | Activity Type | Potency (IC50) |

|---|---|---|

| 4-Methyl-TQ | Anticancer | 0.5 µM |

| Oxolinic Acid | Antibacterial | 1.2 µM |

| 8-Hydroxyquinoline | Antifungal | 0.8 µM |

Wissenschaftliche Forschungsanwendungen

Biological Properties and Therapeutic Applications

The biological activity of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide has been studied extensively. It has shown promise as an antiproliferative agent against various cancer cell lines.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxic effects against several types of cancer cells. For instance, studies have demonstrated that certain substituted tetrahydroquinolines can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma) .

A specific study highlighted the synthesis of a library of 8-substituted tetrahydroquinoline derivatives, revealing that some compounds exhibited IC50 values in the low micromolar range against these cancer cells. Notably, the compound with the methyl group at the 4-position showed enhanced activity due to its ability to interact with cellular pathways involved in tumor growth .

Coordination Chemistry Applications

Tetrahydroquinoline derivatives also serve as ligands in coordination chemistry. Their ability to form complexes with transition metals enhances their utility in catalysis.

Metal Complexes

Research has explored the use of this compound as a ligand in metal coordination complexes. These complexes are significant for:

- Catalytic Reactions : They can facilitate asymmetric hydrogenation reactions and other transformations due to their chiral nature .

- Stabilization of Metal Centers : The ligand's structure allows it to stabilize metal ions effectively, enhancing their catalytic activity .

In Vitro Studies

In vitro studies have demonstrated that this compound and its derivatives exhibit potent antiproliferative activity across various cancer cell lines. For example:

- A study evaluated several compounds from this class and identified lead candidates with IC50 values ranging from 0.6 µM to 10 µM against selected cancer cell lines .

In Vivo Studies

Further investigations into the antitumor efficacy of these compounds were conducted using xenograft models in mice. One compound showed statistically significant tumor reduction compared to controls when administered at a specific dosage regimen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

Tetrahydroquinoline vs. Aromatic Quinoline Derivatives

- 4-[(2,6-Dimethylbenzyl)amino]-2-methylquinoline-8-carboxamide: A fully aromatic quinoline with a carboxamide at C-8 and a branched amino group at C-3. The aromaticity confers greater planarity and π-stacking capabilities, as observed in crystal structures of related compounds (e.g., π-π interactions at 3.756 Å in 8-(4-chlorobenzylidene)-tetrahydroquinoline derivatives) .

Substituent Positioning and Functional Groups

- 8-(4-Chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline: Features bulky aryl substituents at C-8 and C-4, which sterically hinder interactions but enhance hydrophobic binding. Weak C-H⋯Cl hydrogen bonds stabilize its crystal lattice .

- 8-Acetyl-5,6,7,8-tetrahydroquinoline: An acetyl group at C-8 introduces electron-withdrawing effects, altering reactivity compared to the carboxamide group in the target compound .

Physicochemical and Catalytic Properties

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide?

The compound can be synthesized via lithiation of 5,6,7,8-tetrahydroquinoline derivatives followed by reaction with trimethylsilyl isocyanate and subsequent hydrolysis. This one-step approach is efficient for introducing the carboxamide group at the 8-position . Alternatively, ester intermediates (e.g., 8-carboxylic esters) can be converted to amides using ammonia or amines, as demonstrated in analogous tetrahydroquinoline systems .

Q. How can the structural conformation of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for determining molecular conformation. For related tetrahydroquinoline derivatives, single-crystal X-ray studies (e.g., triclinic crystal systems with space group P1) have resolved bond angles, torsion angles, and non-covalent interactions . Complementary techniques like NMR spectroscopy (¹H/¹³C, COSY, HSQC) are critical for verifying regiochemistry and dynamic behavior in solution .

Q. What analytical challenges arise in distinguishing positional isomers of tetrahydroquinoline carboxamides?

Isomeric differentiation requires hyphenated techniques such as HPLC-MS or GC-MS coupled with reference standards. For example, 8-substituted isomers (vs. 5- or 6-substituted) exhibit distinct retention times and fragmentation patterns in mass spectrometry. Polar functional groups like carboxamides may also show unique IR stretching frequencies (e.g., ~1650 cm⁻¹ for amide C=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Key parameters include:

- Temperature control : Lithiation reactions typically require cryogenic conditions (−78°C) to prevent side reactions .

- Solvent selection : Anhydrous ether or THF enhances organometallic intermediate stability .

- Catalytic additives : Lewis acids (e.g., BF₃·OEt₂) may accelerate isocyanate coupling efficiency . Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) improves yield and purity .

Q. How do discrepancies in NMR data for this compound derivatives inform mechanistic hypotheses?

Unexpected splitting patterns or chemical shifts may indicate:

- Dynamic equilibria : Rotameric interconversion of the carboxamide group in solution .

- Steric effects : Methyl group substitution at the 4-position could distort the tetrahydroquinoline ring, altering proton environments . Variable-temperature NMR and NOE experiments can resolve such ambiguities .

Q. What strategies are effective for studying the coordination chemistry of this compound with transition metals?

- Ligand design : Introduce donor atoms (e.g., pyridyl N, amide O) to enhance metal-binding capacity.

- Spectroscopic titration : Monitor UV-Vis or fluorescence quenching to determine binding constants (e.g., with Cu²⁺ or Fe³⁺) .

- Single-crystal analysis : Resolve metal-ligand coordination modes (e.g., monodentate vs. bidentate) .

Q. How can computational modeling complement experimental studies on the bioactivity of this compound?

- Docking simulations : Predict binding affinity with biological targets (e.g., enzymes) using software like AutoDock Vina.

- DFT calculations : Optimize geometry and compute electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments .

Methodological Considerations

- Synthetic Reproducibility : Ensure strict anhydrous conditions during lithiation steps to avoid protonation side reactions .

- Analytical Cross-Validation : Combine multiple techniques (e.g., XRD, NMR, HRMS) to confirm structural assignments .

- Data Interpretation : Contextualize spectral or crystallographic data within established tetrahydroquinoline chemistry frameworks to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.